Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC14924307
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN2O3S |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H15FN2O3S/c1-8-12(14(20)21-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(22)17-8/h4-7,13H,1-3H3,(H,17,22) |
| Standard InChI Key | SPUJGWBQYLLEEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s molecular formula is C₁₅H₁₅FN₂O₃S, with a molecular weight of 322.4 g/mol. Its IUPAC name, methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, reflects the integration of a fluorophenyl ring at position 4, a thioxo group at position 2, and acetyl and methyl ester functionalities at positions 3 and 5, respectively. The presence of fluorine enhances electronegativity and metabolic stability, while the thioxo group contributes to hydrogen bonding and metal coordination .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₂O₃S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
| Canonical SMILES | CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |
| PubChem CID | 3118309 |
Synthesis and Reaction Optimization
Biginelli Reaction-Based Synthesis
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thiourea derivatives . For example, Gonçalves et al. (2018) reported a 66% yield using ethyl acetoacetate, 2-fluorobenzaldehyde, and 1-(4-methylphenyl)thiourea catalyzed by trimethylsilyl chloride (TMSCl) . The reaction proceeds through acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine core .
Table 2: Synthesis Conditions and Yields
| Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Fluorobenzaldehyde, ethyl acetoacetate, 1-(4-methylphenyl)thiourea | TMSCl | Ethanol | Reflux | 66% |
| Substituted aryl aldehyde, acetylacetonate, thiourea | Camphorsulfonic acid | Solvent-free | 80°C | 85% |
Solvent-Free and Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions to improve sustainability. Durgarao et al. (2022) achieved an 85% yield using camphorsulfonic acid under solvent-less conditions, reducing environmental impact .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 1.14 (t, 3H, CH₃), 2.18 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), and 5.72 (d, 1H, pyrimidine-H) confirm the presence of methyl, acetyl, and tetrahydropyrimidine protons .
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¹³C NMR (100 MHz, CDCl₃): Peaks at δ 14.0 (CH₃), 104.0 (C-5), and 170.2 (C=O) validate the ester and acetyl groups .
Mass Spectrometry
LCMS analysis reveals a molecular ion peak at m/z 323.1 [M+H]⁺, consistent with the molecular weight .
Computational and Structure-Activity Relationship (SAR) Studies
Density Functional Theory (DFT) Analysis
DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The fluorophenyl ring’s electron-withdrawing nature stabilizes the molecule, enhancing bioavailability.
Molecular Docking
Docking studies against ecto-5′-nucleotidase (PDB: 4H1Y) show a binding affinity of -8.2 kcal/mol, driven by hydrogen bonds with Cys132 and hydrophobic interactions with the fluorophenyl group .
Applications and Future Directions
Pharmaceutical Development
The compound’s modular structure allows derivatization for targeted drug delivery. Potential applications include:
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Antimicrobial agents targeting multidrug-resistant pathogens .
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Kinase inhibitors for non-small cell lung cancer.
Green Synthesis Scaling
Future research should optimize solvent-free protocols for industrial-scale production, reducing reliance on toxic catalysts .
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